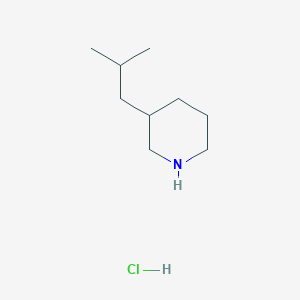

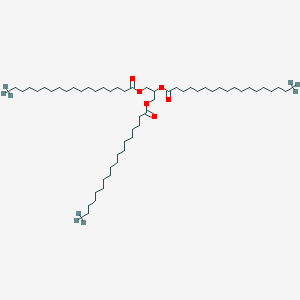

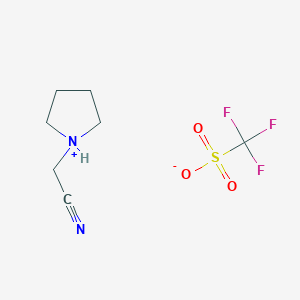

![molecular formula C12H10N4O B1456483 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1330043-83-8](/img/structure/B1456483.png)

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine

Übersicht

Beschreibung

The compound “3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine” belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was introduced .Molecular Structure Analysis

The molecular structure of these compounds was confirmed by Mass spectra (MS) and their IR spectra revealed the presence of the functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were followed by TLC . The reactions involved a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: TRK Inhibitors

The compound has been evaluated for its potential as a TRK inhibitor . Tropomyosin receptor kinases (TRKs) are associated with cell proliferation and differentiation, and their overexpression can lead to cancer . A derivative of this compound showed promising activity against TRKA with an IC50 value of 56 nM, suggesting its potential for further exploration as a cancer therapeutic .

Plasma Stability and Cytochrome P450 Inhibition

Another important aspect of this compound is its plasma stability and interaction with cytochrome P450 isoforms. It exhibited excellent plasma stability, with a half-life greater than 289.1 minutes, and showed low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . This indicates its potential for safe pharmacological applications.

CDK2 Inhibition for Cancer Treatment

The pyrazolopyrimidine moiety, which is part of this compound’s structure, has been used in the design of CDK2 inhibitors. CDK2 is a critical enzyme for cell cycle regulation, and its inhibition is a targeted approach for cancer treatment . Derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, highlighting its potential as a CDK2 inhibitor .

Antimicrobial and Antitumor Applications

This compound’s derivatives have been found to possess a variety of medicinal applications, including antimicrobial and antitumor activities . This broad spectrum of activity makes it a versatile candidate for further drug development.

Anti-Diabetic and Anti-Alzheimer’s Disease

The same derivatives have also shown potential in treating diabetes and Alzheimer’s disease . These applications are particularly important given the increasing prevalence of these conditions globally.

Anti-Inflammatory and Antioxidant Properties

In addition to the above, there is evidence to suggest that derivatives of this compound have anti-inflammatory and antioxidant properties . These properties are beneficial for a range of conditions characterized by inflammation and oxidative stress.

Applications in Optoelectronic Devices

Moving beyond pharmaceuticals, this compound finds applications in the field of optoelectronics . It has been used in the development of devices like light-emitting diodes (LEDs), photodiodes, gas sensors, and memristive devices . This highlights the compound’s versatility and potential in various technological advancements.

Fluorescence Properties for Biological Imaging

Lastly, the compound’s derivatives exhibit fluorescence properties, which have been utilized in biological imaging . They have been used as lipid droplet biomarkers for cancer cells, demonstrating the compound’s utility in research and diagnostic applications .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cellular processes and plays a significant role in the development and progression of many diseases, including cancer . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The compound 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine affects the CDK2/cyclin A2 pathway . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to the induction of apoptosis . This effect on the cell cycle is a key downstream effect of the compound’s interaction with its target.

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine is the significant inhibition of the growth of certain examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .

Eigenschaften

IUPAC Name |

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-17-11-5-6-13-12(15-11)9-8-14-16-7-3-2-4-10(9)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNGVIIVQBHVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

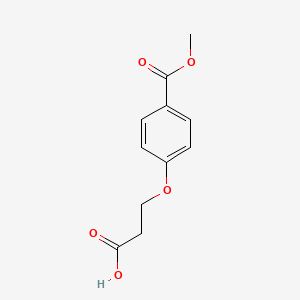

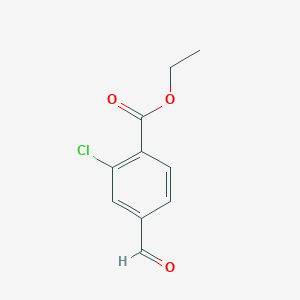

![Ethyl 3-oxo-3-(1,4-dioxaspiro[4.4]nonan-7-yl)propanoate](/img/structure/B1456406.png)

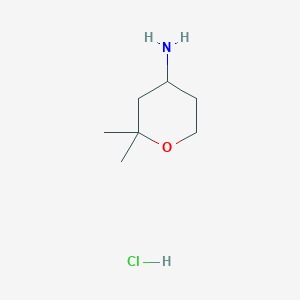

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)